molecular formula C9H7Cl2IO2 B8764989 1-(4,5-Dichloro-3-iodo-2-methoxyphenyl)ethanone

1-(4,5-Dichloro-3-iodo-2-methoxyphenyl)ethanone

Cat. No. B8764989
M. Wt: 344.96 g/mol
InChI Key: XAICMVJKZOFBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dichloro-3-iodo-2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H7Cl2IO2 and its molecular weight is 344.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4,5-Dichloro-3-iodo-2-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-Dichloro-3-iodo-2-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7Cl2IO2

Molecular Weight

344.96 g/mol

IUPAC Name

1-(4,5-dichloro-3-iodo-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7Cl2IO2/c1-4(13)5-3-6(10)7(11)8(12)9(5)14-2/h3H,1-2H3

InChI Key

XAICMVJKZOFBGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1OC)I)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(4,5-dichloro-2-hydroxy-3-iodophenyl)ethanone (16 g, 47 mmol) and potassium carbonate (17 g, 120 mmol) in DMF (40 mL) was treated with methyl iodide (6.4 mL, 100 mmol) and stirred at 60° C. for 1 hour. The reaction mixture was diluted with water and extracted with EtOAc (twice). The combined organic layers were dried with magnesium sulfate, filtered, and concentrated to give a crude solid. The crude material was purified by flash column chromatography using EtOAc in hexanes (5%-30%) to give the desired product (14 g, 84%) as an orange solid. LCMS for C9H8Cl2IO2 (M+H)+: m/z=344.9, 346.9. Found: 344.8, 346.9.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

A solution of 1-(4,5-dichloro-2-hydroxy-3-iodophenyl)ethanone (4.9 g, 15 mmol), triphenylphosphine (5.5 g, 21 mmol), and methanol (0.91 mL, 22 mmol) in tetrahydrofuran (44 mL) at 0° C. was treated with diisopropyl azodicarboxylate (4.1 mL, 21 mmol) dropwise and stirred at 20° C. for 16 h. The reaction mixture was concentrated, diluted with ethyl acetate, and poured into water. The organic layer was separated, washed with brine, dried with magnesium sulfate, filtered, and concentrated to a crude residue. Purification by flash column chromatography using ethyl acetate in hexanes (5%-30%) gave the desired product (4.1 g, 79%). LCMS for C9H8Cl2IO2 (M+H)+: m/z=344.9, 346.9. Found: 344.9, 346.7.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Yield
79%

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